molecular formula C6H4FNO3 B1220534 2-Fluoro-4-nitrophenol CAS No. 403-19-0

2-Fluoro-4-nitrophenol

Cat. No.: B1220534
CAS No.: 403-19-0
M. Wt: 157.1 g/mol
InChI Key: ORPHLVJBJOCHBR-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-nitrophenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Substituted phenols.

    Reduction: 2-Fluoro-4-aminophenol.

    Oxidation: Quinone derivatives.

Scientific Research Applications

2-Fluoro-4-nitrophenol is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-nitrophenol involves its interaction with biological molecules through its functional groups. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity to molecular targets. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme inhibition and other biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-4-nitrophenol is unique due to the specific positioning of the fluorine and nitro groups, which influences its chemical reactivity and physical properties. The presence of the fluorine atom can enhance the compound’s stability and alter its electronic properties compared to its chloro and bromo analogs .

Properties

IUPAC Name

2-fluoro-4-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNO3/c7-5-3-4(8(10)11)1-2-6(5)9/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORPHLVJBJOCHBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7075393
Record name 2-Fluoro-4-nitrophenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Off-white or light brown solid; [Alfa Aesar MSDS]
Record name 2-Fluoro-4-nitrophenol
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Vapor Pressure

0.0026 [mmHg]
Record name 2-Fluoro-4-nitrophenol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
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Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
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CAS No.

403-19-0
Record name 2-Fluoro-4-nitrophenol
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Record name 2-Fluoro-4-nitrophenol
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Record name 2-Fluoro-4-nitrophenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the applications of 2-Fluoro-4-nitrophenol in imaging gene expression?

A1: this compound (OFPNP) serves as a key component in a novel 19F magnetic resonance imaging (MRI) probe designed to detect human monoamine oxidase A (hMAO-A) activity. [] Additionally, a derivative of OFPNP, this compound-beta-D-galactopyranoside (OFPNPG), is used as a 19F NMR-active reporter molecule for imaging β-galactosidase activity. This molecule exhibits a distinct change in its 19F chemical shift upon cleavage by β-galactosidase, enabling the visualization of lacZ gene expression in vitro and in vivo. [, , ]

Q2: How does the structure of this compound influence its interaction with α-cyclodextrin?

A2: X-ray crystallography studies reveal that this compound forms a complex with α-cyclodextrin, with the phenyl group nestled within the α-cyclodextrin cavity. [, ] This interaction leads to a specific distortion of the α-cyclodextrin's O-4 hexagon, with the longest diagonal aligning with the benzene ring. Notably, the phenolic OH group protrudes from the secondary OH side of the cavity, while the NO2 group is positioned on the primary OH side. Interestingly, the hydrophobic fluorine atom exhibits disorder over two sites, residing in the hydrophilic region just outside the cavity's secondary OH side. []

Q3: Are there efficient synthetic routes available for producing this compound?

A3: Two primary methods exist for synthesizing this compound. The first involves a two-step process starting with 3,4-difluoronitrobenzene. Reacting this compound with an inorganic alkali yields 2-fluoro-4-nitrophenolate, which is subsequently converted to this compound through acid neutralization. This method boasts advantages like a straightforward process, environmental friendliness, and high yield (over 99.5% purity). []

Q4: Can this compound be used to study enzyme activity in living systems?

A4: Yes, this compound-beta-D-galactopyranoside (OFPNPG), upon hydrolysis by β-galactosidase, generates this compound (OFPNP) and displays a measurable shift in its 19F NMR signal. This property allows for the real-time monitoring of β-galactosidase activity, making it a valuable tool for studying enzyme activity in living cells and organisms. [, , ] Researchers have successfully used OFPNPG to differentiate between wild-type and lacZ-expressing prostate tumor xenografts in mice. []

Q5: Are there any known applications of this compound in material science?

A5: Research suggests that this compound holds potential as a component in novel organic materials. Studies on single crystals of l-Histidine-2-fluoro-4-nitrophenolate this compound have explored its optical and thermal properties, hinting at its possible applications in this field. []

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